Ethyl 3-(3-methylpiperazin-1-yl)propanoate
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Overview
Description
Ethyl 3-(3-methylpiperazin-1-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a propanoic acid moiety, which is further linked to a 3-methylpiperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-methylpiperazin-1-yl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of 3-methylpiperazine with ethyl 3-bromopropanoate under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-methylpiperazin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reagents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(3-methylpiperazin-1-yl)propanoic acid.
Reduction: 3-(3-methylpiperazin-1-yl)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-methylpiperazin-1-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(3-methylpiperazin-1-yl)propanoate involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, potentially influencing signal transduction pathways. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl 3-(3-methylpiperazin-1-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(1-piperazinyl)propanoate: Lacks the methyl group on the piperazine ring, resulting in different pharmacological properties.
3-(4-Methylpiperazin-1-yl)propanoic acid: Contains a carboxylic acid group instead of an ester, leading to different reactivity and applications.
Ethyl 3-(4-methylpiperazin-1-yl)propanoate: Similar structure but with the methyl group on a different position of the piperazine ring, affecting its chemical behavior.
Properties
IUPAC Name |
ethyl 3-(3-methylpiperazin-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-14-10(13)4-6-12-7-5-11-9(2)8-12/h9,11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPJGNONSMFQHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCNC(C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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